8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
Overview
Description
8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid, also known as antimycin, belongs to the class of organic compounds known as benzopyrans . It is a type of isochromene .
Molecular Structure Analysis
The molecular formula of this compound is C13H14O5 . Its canonical SMILES representation isCC1C(C)OC=C2C1=C(C)C(C(=C2O)C(=O)O)=O
. The average mass is 250.247 Da and the monoisotopic mass is 250.084122 Da . Physical and Chemical Properties Analysis
The compound has a molecular weight of 250.25 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Biotechnological Production of Carboxylic Acids : Microbiologically produced oxo- and hydroxycarboxylic acids, including isochromene derivatives, are valuable for organic synthesis, providing new chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).
Synthesis of Isochromene Derivatives for Biologically Active Compounds : Compounds similar to 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid have been synthesized for their potential as intermediates in the creation of biologically active compounds (Zhu et al., 2014).
Antitumor Agents Synthesis : Synthesis methods involving similar isochromene structures have been developed for potential use in antitumor agents (Mondal et al., 2003).
Fluorescence Properties in Solid State : Research has been conducted on benzo[c]coumarin carboxylic acids, closely related to isochromene carboxylic acids, for their fluorescence properties in the solid state, which can have applications in materials science (Shi et al., 2017).
Antibacterial Agents : Pyridonecarboxylic acids, with structural similarities to isochromene carboxylic acids, have been studied for their use as antibacterial agents, demonstrating significant medical applications (Egawa et al., 1984).
Bioactive Compound Isolation from Fungi : A study identified compounds including a variant of this compound from Aspergillus aculeatus, indicating its presence in natural products and potential bioactivity (Xu Ya, 2015).
Safety and Hazards
Properties
IUPAC Name |
(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDIJWINPWWJW-IYSWYEEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020333 | |
Record name | Citrinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon-yellow solid; [Merck Index] | |
Record name | Citrinin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9487 | |
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Boiling Point |
178-179 °C (decomposes) | |
Record name | CITRININ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |
Record name | CITRININ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.6X10-10 mm Hg at 25 °C /Estimated/ | |
Record name | CITRININ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage., Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells., Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis. | |
Record name | CITRININ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |
CAS No. |
518-75-2, 11118-72-2 | |
Record name | Citrinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | citrinin | |
Source | DTP/NCI | |
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Record name | Citrinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CITRININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |
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Record name | CITRININ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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